2,3,6-Trichloro-4-(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The starting material of the synthesis process is 4-chloro benzotrifluoride which obtains 3, 4, 5- trichloro benzotrifluoride by halogenating reaction with chlorine, and then 3, 4, 5-trichloro benzotrifluoride and ammonia carry out the amination reaction to synthesize 2, 6-dichloro-4- trifluromethylphenyl aniline .
Molecular Structure Analysis
The molecular formula of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da and the monoisotopic mass is 228.967285 Da .
Physical And Chemical Properties Analysis
The density of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is 1.532 g/mL at 25°C (lit.) . The melting point is 34-36°C (lit.) and the boiling point is 60-62°C at 1mm Hg (lit.) .
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
- Methods : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Tetrachloronitrobenzene
- Application : 2,4,6-Trichloroaniline, a compound similar to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is used in the synthesis of Tetrachloronitrobenzene .
- Methods : The synthesis involves a Sandmeyer reaction, which converts 2,4,6-Trichloroaniline into 1,2,3,5-Tetrachlorobenzene .
- Results : The result of this reaction is Tetrachloronitrobenzene .
3. Pesticide Intermediates
- Application : 2,6-dichloro-4-trifluoromethyl aniline, a compound similar to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is an important pesticide intermediate. It is used to prepare insecticidal pyrazole type compounds such as the pyrazole type insecticide "Fipronil" .
- Methods : The preparation method involves using p-Chlorobenzotrifluoride as the starting material and subjecting it to halogenation reaction and ammoniation reaction .
- Results : The process results in the formation of 2,6-dichloro-4-trifluoromethyl aniline .
4. Organic Synthesis
- Application : 2,6-Dichloro-4-(trifluoromethoxy)aniline, a compound related to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is a nitrogen compound useful in organic synthesis .
- Methods : The specific methods of application in organic synthesis would depend on the particular reaction or compound being synthesized .
- Results : The compound can be used as a building block in the synthesis of various organic compounds .
5. Preparation of Insecticidal Pyrazole Type Compounds
- Application : 2,6-dichloro-4-trifluoromethyl aniline, a compound similar to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is used to prepare insecticidal pyrazole type compounds such as the pyrazole type insecticide "Fipronil" .
- Methods : The preparation method involves using p-Chlorobenzotrifluoride as the starting material and subjecting it to halogenation reaction and ammoniation reaction .
- Results : The process results in the formation of 2,6-dichloro-4-trifluoromethyl aniline .
6. Synthetic Building Block
- Application : 4-(Trifluoromethyl)aniline, a compound related to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is used as a synthetic building block .
- Methods : The specific methods of application in organic synthesis would depend on the particular reaction or compound being synthesized .
- Results : The compound can be used as a building block in the synthesis of various organic compounds .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
2,3,6-trichloro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOAHTJXJLENGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520169 | |
Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloro-4-(trifluoromethyl)aniline | |
CAS RN |
86399-04-4 | |
Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.